N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide
Description
N-[1-(4-Fluorophenyl)-2,5-Dioxo-4-(Trifluoromethyl)-4-Imidazolidinyl]-3-Phenylpropanamide is a complex organic compound with significant applications in various scientific fields
Properties
Molecular Formula |
C19H15F4N3O3 |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C19H15F4N3O3/c20-13-7-9-14(10-8-13)26-16(28)18(19(21,22)23,25-17(26)29)24-15(27)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,24,27)(H,25,29) |
InChI Key |
XLHRIRXRSRIQCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2(C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Fluorophenyl)-2,5-Dioxo-4-(Trifluoromethyl)-4-Imidazolidinyl]-3-Phenylpropanamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorophenyl isocyanate with a suitable amine, followed by cyclization and introduction of the trifluoromethyl group through radical trifluoromethylation . The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Fluorophenyl)-2,5-Dioxo-4-(Trifluoromethyl)-4-Imidazolidinyl]-3-Phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[1-(4-Fluorophenyl)-2,5-Dioxo-4-(Trifluoromethyl)-4-Imidazolidinyl]-3-Phenylpropanamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[1-(4-Fluorophenyl)-2,5-Dioxo-4-(Trifluoromethyl)-4-Imidazolidinyl]-3-Phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent compound in various applications .
Comparison with Similar Compounds
Similar Compounds
Flufenacet: An acetamide herbicide with a similar fluorinated structure.
Fluoxetine: A well-known antidepressant with a trifluoromethyl group.
Uniqueness
N-[1-(4-Fluorophenyl)-2,5-Dioxo-4-(Trifluoromethyl)-4-Imidazolidinyl]-3-Phenylpropanamide stands out due to its unique combination of fluorine atoms and imidazolidinyl structure, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
